molecular formula C9H10O4S B8509807 2,4-Dimethoxy-5-mercaptobenzoic acid

2,4-Dimethoxy-5-mercaptobenzoic acid

Cat. No. B8509807
M. Wt: 214.24 g/mol
InChI Key: TVMQLKVUYYNICJ-UHFFFAOYSA-N
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Patent
US05686482

Procedure details

To 20 g of crushed ice were added 3.7 ml of concentrated sulfuric acid and 1.90 g of 5-chlorosulfonyl-2,4-dimethoxybenzoic acid. Under ice-cooling, 2.40 g of zinc powder was added, and the mixture was then heated under reflux. After completion of the reaction, the reaction solution was diluted with ethyl acetate and insoluble matter was removed by celite filtration. The thus obtained filtrate was extracted with ethyl acetate, washed with water and saturated brine and then dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure and the resulting residue was washed with diethyl ether to give 0.74 g of 2,4-dimethoxy-5-mercaptobenzoic acid.
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.Cl[S:7]([C:10]1[C:11]([O:21][CH3:22])=[CH:12][C:13]([O:19][CH3:20])=[C:14]([CH:18]=1)[C:15]([OH:17])=[O:16])(=O)=O>C(OCC)(=O)C.[Zn]>[CH3:20][O:19][C:13]1[CH:12]=[C:11]([O:21][CH3:22])[C:10]([SH:7])=[CH:18][C:14]=1[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
3.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C(=CC(=C(C(=O)O)C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
was removed by celite filtration
EXTRACTION
Type
EXTRACTION
Details
The thus obtained filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure
WASH
Type
WASH
Details
the resulting residue was washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C(=C1)OC)S
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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